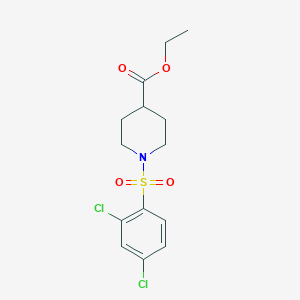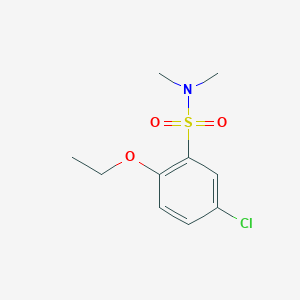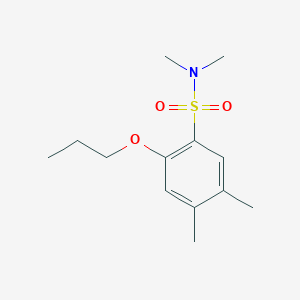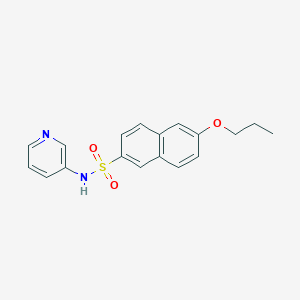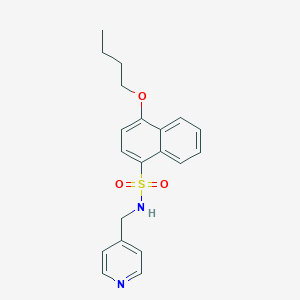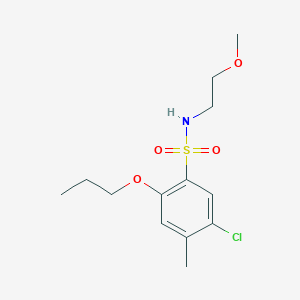![molecular formula C20H19NO5S B275306 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid, also known as NSC-39881, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamides and is a selective inhibitor of cyclooxygenase-2 (COX-2).
Mécanisme D'action
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid is a selective inhibitor of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid. One direction is to study its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to optimize its formulation for in vivo administration.
Méthodes De Synthèse
The synthesis of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid involves the reaction of 2-naphthoic acid with propyl bromide in the presence of potassium carbonate to obtain 6-propoxynaphthalene-2-carboxylic acid. This compound is then reacted with sulfonyl chloride to obtain 2-[(6-propoxynaphthalen-2-yl)sulfonyl]benzoic acid, which is further treated with ammonia to obtain 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid.
Applications De Recherche Scientifique
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has been studied for its potential use in the treatment of arthritis, cancer, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C20H19NO5S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-[(6-propoxynaphthalen-2-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H19NO5S/c1-2-11-26-16-9-7-15-13-17(10-8-14(15)12-16)27(24,25)21-19-6-4-3-5-18(19)20(22)23/h3-10,12-13,21H,2,11H2,1H3,(H,22,23) |
Clé InChI |
VYXZKWAHUZNEHB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



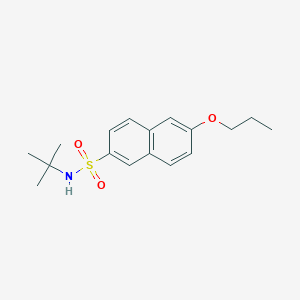
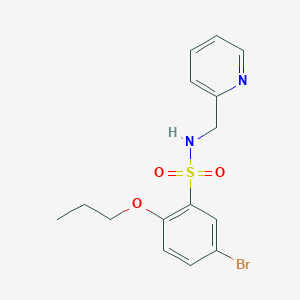
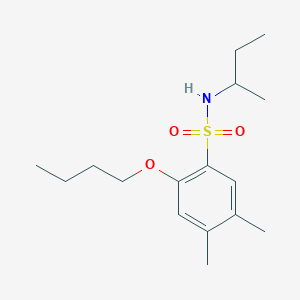
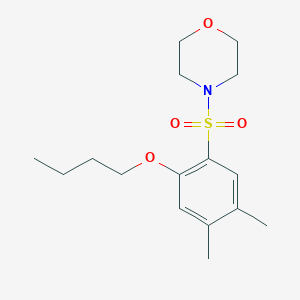
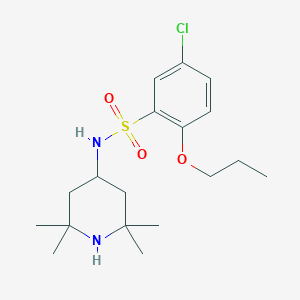
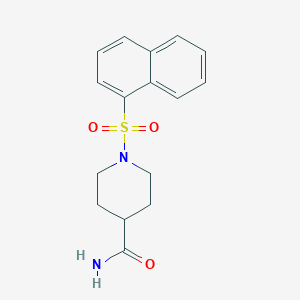
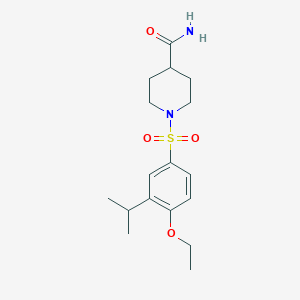
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
